2-(3-Isopropylphenoxy)-5-methylaniline

Overview

Description

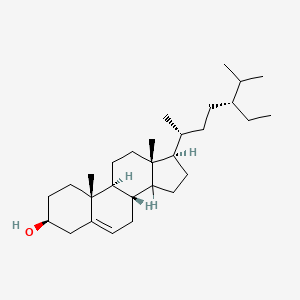

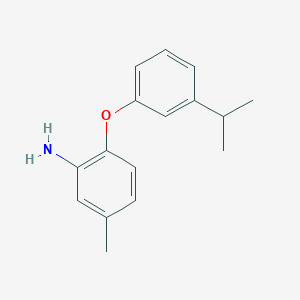

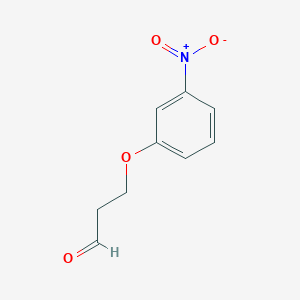

“2-(3-Isopropylphenoxy)-5-methylaniline” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . It is also known as 'propoxur’.

Molecular Structure Analysis

The molecular structure of “this compound” consists of an aniline group (a benzene ring with an attached amino group) that is substituted at the 2-position with a 3-isopropylphenoxy group and at the 5-position with a methyl group .Scientific Research Applications

Synthesis and Characterization

- Novel compounds synthesized from the reaction of ω-chloro- isonitrosoacetophenone with various anilines demonstrated good antioxidant activities, indicating their potential in scavenging oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

- A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized through Suzuki cross-coupling reactions revealed insights into their structural characteristics and non-linear optical properties (Rizwan et al., 2021).

Biological Evaluation and Molecular Docking

- Research on dihydropyridine analogs has shown promising results as potent antioxidants and chelating agents, which could be useful in treating metal-induced oxidative stress-related diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Antioxidant Properties and Mechanisms

- Theoretical and experimental studies on compounds like isoespintanol and its analogs have compared their antioxidant power, demonstrating the effectiveness of these compounds in neutralizing reactive oxygen species (Rojano et al., 2008).

Electrochemical Behavior and Copolymerization

- Comparative studies on the electrochemical behavior of methylanilines during homo- and copolymerization with 1,2-diaminobenzene have provided insights into their properties and potential applications in conducting polymers and materials science (Bilal, Shah, & Holze, 2012; 2013).

Photoredox Catalysis

- The utilization of N-hydroxyphthalimide as an organophotoredox catalyst in the [4+1] radical cyclization of N-methylanilines with isocyanides demonstrates the expanding applications of photoredox catalysis in organic synthesis (Yadav & Yadav, 2016).

Mechanism of Action

Mode of Action

The compound interacts with its targets, the TRs, by serving as a subtype-selective ligand . In positively regulated target genes, unliganded TRs interact with corepressors, such as nuclear receptor corepressor (NCoR) or silencing mediator for retinoic and thyroid hormone receptors (SMRT), and repress basal transcription by recruiting histone deacetylases and changing the local chromatin structure near the thyroid hormone response elements (TREs) . In the presence of T3, corepressor complexes are released from TRs, and liganded TRs associate with coactivator complexes .

Biochemical Pathways

The compound affects the transcriptional regulation of target genes . It modulates thyroid hormone action by selectively binding to TRs, which then bind to TREs in the promoters of target genes and regulate their transcription . This process involves a complex interplay of corepressors, coactivators, histone deacetylases, and changes in local chromatin structure .

Result of Action

The result of the compound’s action is the modulation of thyroid hormone action, which can have wide-ranging effects given the role of thyroid hormones in the differentiation, growth, and metabolism of virtually every cell in the body . By selectively binding to TRs, the compound can influence the transcription of target genes and thus alter cellular functions .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-Isopropylphenoxy)-5-methylaniline at different dosages in animal models have not been reported in the literature .

Properties

IUPAC Name |

5-methyl-2-(3-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-11(2)13-5-4-6-14(10-13)18-16-8-7-12(3)9-15(16)17/h4-11H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVYTABSLSMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237161 | |

| Record name | 5-Methyl-2-[3-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946728-47-8 | |

| Record name | 5-Methyl-2-[3-(1-methylethyl)phenoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946728-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-[3-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3431954.png)

![N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3431962.png)

![[2-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B3431980.png)

![[(Z)-benzylideneamino]thiourea](/img/structure/B3432044.png)